molecular formula C13H12N2O B11957391 Phenol, 2-methyl-4-(phenylazo)- CAS No. 621-66-9

Phenol, 2-methyl-4-(phenylazo)-

Cat. No.: B11957391
CAS No.: 621-66-9
M. Wt: 212.25 g/mol
InChI Key: YJHZQWSSAFUAIG-UHFFFAOYSA-N
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Description

4-(Phenylazo)-o-cresol is an organic compound belonging to the class of azo compounds, characterized by the presence of a phenylazo group attached to an o-cresol moiety. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylazo)-o-cresol typically involves the diazotization of aniline followed by a coupling reaction with o-cresol. The process begins with the formation of a diazonium salt from aniline using sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with o-cresol in an alkaline medium to form 4-(Phenylazo)-o-cresol.

Industrial Production Methods: Industrial production of 4-(Phenylazo)-o-cresol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylazo)-o-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The phenylazo group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require acidic or basic conditions depending on the substituent being introduced.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylazo-o-cresol derivatives.

Scientific Research Applications

4-(Phenylazo)-o-cresol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Widely used in the dye and pigment industries for coloring textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(Phenylazo)-o-cresol involves its interaction with various molecular targets. The phenylazo group can undergo photoisomerization, leading to changes in the compound’s structure and properties. This photoisomerization can affect the compound’s interaction with enzymes, receptors, and other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

  • 4-(Phenylazo)benzoic acid
  • 4-(Phenylazo)phenol
  • 4-(Phenylazo)aniline

Comparison: 4-(Phenylazo)-o-cresol is unique due to the presence of the o-cresol moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and applications, particularly in the dye and pigment industries. The o-cresol moiety also influences the compound’s solubility and stability, making it suitable for specific industrial applications.

Properties

IUPAC Name

2-methyl-4-phenyldiazenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12N2O/c1-10-9-12(7-8-13(10)16)15-14-11-5-3-2-4-6-11/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHZQWSSAFUAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060736
Record name Phenol, 2-methyl-4-(phenylazo)-
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Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

621-66-9, 203314-96-9
Record name 2-Methyl-4-(2-phenyldiazenyl)phenol
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Record name Phenol, 2-methyl-4-(2-phenyldiazenyl)-
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Record name Phenol, 2-methyl-4-(2-phenyldiazenyl)-
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